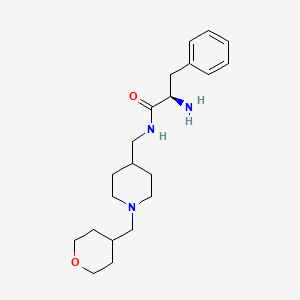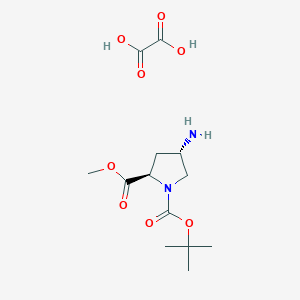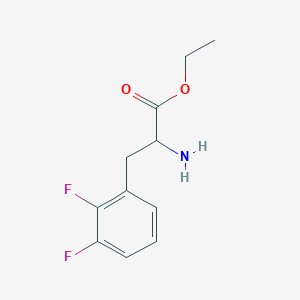
(R)-2-Amino-3-phenyl-N-((1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-phenyl-N-((1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)propanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines an amino group, a phenyl ring, and a piperidine moiety, making it an interesting subject for scientific investigation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-phenyl-N-((1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Moiety: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tetrahydro-2H-pyran Group: This step involves the addition of the tetrahydro-2H-pyran group to the piperidine ring using specific reagents and conditions.
Coupling with the Amino Acid Derivative: The final step involves coupling the modified piperidine with an amino acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow chemistry to improve reaction efficiency and scalability.
化学反応の分析
Types of Reactions
®-2-Amino-3-phenyl-N-((1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
®-2-Amino-3-phenyl-N-((1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a ligand for various biological targets.
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly for its ability to interact with specific receptors or enzymes.
Chemical Biology: The compound is used as a tool to study biological processes and pathways, providing insights into cellular mechanisms.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of ®-2-Amino-3-phenyl-N-((1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine
- N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
Uniqueness
®-2-Amino-3-phenyl-N-((1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)propanamide stands out due to its unique combination of functional groups and structural features
特性
分子式 |
C21H33N3O2 |
|---|---|
分子量 |
359.5 g/mol |
IUPAC名 |
(2R)-2-amino-N-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H33N3O2/c22-20(14-17-4-2-1-3-5-17)21(25)23-15-18-6-10-24(11-7-18)16-19-8-12-26-13-9-19/h1-5,18-20H,6-16,22H2,(H,23,25)/t20-/m1/s1 |
InChIキー |
SCTYWPSGIUHZAD-HXUWFJFHSA-N |
異性体SMILES |
C1CN(CCC1CNC(=O)[C@@H](CC2=CC=CC=C2)N)CC3CCOCC3 |
正規SMILES |
C1CN(CCC1CNC(=O)C(CC2=CC=CC=C2)N)CC3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949382.png)




![tert-Butyl 4-(8-amino-6-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperidine-1-carboxylate](/img/structure/B12949412.png)




![5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12949441.png)



